3-(Chloromethyl)-5-thien-2-ylisoxazole
Description
Significance of Isoxazole (B147169) Scaffolds in Modern Organic Synthesis
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in contemporary organic synthesis. rsc.orgespublisher.comresearchgate.net Its importance stems from its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate. rsc.orgresearchgate.net Isoxazole derivatives are known to be precursors for a variety of valuable molecules such as amino acids, amino alcohols, and β-hydroxy ketones. researchgate.net The isoxazole nucleus is a key component in several commercially available drugs, highlighting its therapeutic relevance. espublisher.com The development of novel synthetic strategies, including transition metal-catalyzed cycloadditions and green chemistry approaches, has further expanded the accessibility and application of isoxazole derivatives. espublisher.combeilstein-journals.org
Role of Thiophene (B33073) Moieties in the Design of Biologically Relevant Compounds
The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a crucial component in the design of biologically active compounds. nih.govnih.gov Its structural and electronic properties often lead to favorable interactions with biological targets. Thiophene and its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govnih.gov This has led to the incorporation of the thiophene moiety into numerous approved drugs. nih.gov In drug design, the thiophene ring is often used as a bioisostere for the benzene (B151609) ring, offering similar steric and electronic properties while potentially improving pharmacokinetic profiles. researchgate.net
Importance of the Chloromethyl Functionality as a Versatile Synthetic Handle
The chloromethyl group (-CH2Cl) is a highly valuable functional group in organic synthesis, acting as a versatile synthetic handle. researchgate.net Its primary utility lies in its ability to participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. researchgate.net The chlorine atom is a good leaving group, facilitating reactions with nucleophiles such as amines, thiols, and alkoxides. This reactivity makes chloromethylated compounds key intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials. researchgate.net The introduction of a chloromethyl group onto an aromatic or heterocyclic ring, a process known as chloromethylation, is a fundamental transformation in synthetic chemistry.
Contextualizing 3-(Chloromethyl)-5-thien-2-ylisoxazole as a Bifunctional Heterocyclic Building Block
This compound stands as a quintessential example of a bifunctional heterocyclic building block. It possesses two distinct sites for chemical modification: the reactive chloromethyl group and the thienyl-isoxazole core. The chloromethyl group provides a ready site for nucleophilic attack, enabling the facile introduction of diverse side chains. researchgate.net This allows for the systematic modification of the molecule's properties and the exploration of structure-activity relationships in medicinal chemistry. Simultaneously, the thienyl-isoxazole scaffold itself can be further functionalized, offering a second vector for chemical diversification. This dual reactivity makes this compound a powerful tool for constructing a library of complex molecules with potential applications in drug discovery and materials science. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-5-thiophen-2-yl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWOCISPZAHSCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427849 | |
| Record name | 3-(chloromethyl)-5-thien-2-ylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863669-57-2 | |
| Record name | 3-(Chloromethyl)-5-(2-thienyl)isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863669-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(chloromethyl)-5-thien-2-ylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloromethyl 5 Thien 2 Ylisoxazole and Analogues
Strategies for Isoxazole (B147169) Ring Formation in the Presence of Thiophene (B33073) Moieties
The formation of the isoxazole ring is the cornerstone of the synthesis. When a thiophene substituent is required, the chosen strategy must accommodate the electronic properties and potential reactivity of the thiophene ring.
Cyclization Reactions Involving Hydroxylamine (B1172632) and Precursors
A prevalent and classical method for constructing the isoxazole ring involves the condensation-cyclization reaction of hydroxylamine with a 1,3-dielectrophilic species. youtube.com The nature of this precursor dictates the substitution pattern of the resulting isoxazole.
From Thienyl Chalcones: Chalcones, or α,β-unsaturated ketones, are excellent precursors for 3,5-disubstituted isoxazoles. The synthesis begins with a Claisen-Schmidt condensation between a thiophene-derived ketone (e.g., 2-acetylthiophene) and an appropriate aldehyde, or vice-versa, to form a thienyl chalcone (B49325). researchgate.net Subsequent reaction of this chalcone with hydroxylamine hydrochloride, typically in an alkaline medium, leads to the cyclization and formation of the isoxazole ring. researchgate.netnih.govorientjchem.org For instance, reacting a chalcone bearing a thiophene ring with hydroxylamine can yield the corresponding thienyl-isoxazole. researchgate.netresearchgate.net The reaction proceeds through the initial formation of an oxime, followed by intramolecular Michael addition of the hydroxyl group to the β-carbon of the double bond and subsequent dehydration to yield the aromatic isoxazole ring. wpmucdn.comwpmucdn.com
From Thienyl 1,3-Dicarbonyl Compounds: The reaction between 1,3-dicarbonyl compounds and hydroxylamine is a direct and fundamental route to isoxazoles. youtube.comcore.ac.uk To synthesize a 5-thienyl-isoxazole, a precursor such as 1-(thiophen-2-yl)butane-1,3-dione (B1606109) is required. This dicarbonyl compound reacts with hydroxylamine, where the amine attacks one carbonyl group to form an oxime, and the hydroxyl group attacks the second carbonyl, leading to cyclization and dehydration to furnish the isoxazole. youtube.com
From Chloromethyl Ketones: A direct approach to incorporating the 3-(chloromethyl) group involves using a precursor that already contains this functionality. A three-component reaction has been described for the synthesis of related isoxazol-5(4H)-ones, which are tautomers of 5-hydroxyisoxazoles. mdpi.com This method involves the reaction of an aldehyde (such as thiophene-2-carbaldehyde), a β-keto ester containing a chloromethyl group (like ethyl 4-chloroacetoacetate), and hydroxylamine hydrochloride. mdpi.com This one-pot synthesis proceeds via the formation of an oxime from the β-keto ester and hydroxylamine, followed by a Knoevenagel condensation with the thiophene aldehyde to yield the target scaffold. mdpi.com
Table 1: Cyclization Approaches to Thienyl Isoxazoles
| Precursor Type | Key Reagents | General Product | Reference |
|---|---|---|---|
| Thienyl Chalcone | Hydroxylamine hydrochloride, Base (e.g., KOH, NaOH) | 3,5-Disubstituted Isoxazole | researchgate.netnih.govresearchgate.net |
| Thienyl 1,3-Diketone | Hydroxylamine hydrochloride | 3,5-Disubstituted Isoxazole | youtube.comcore.ac.uk |
| Ethyl 4-chloroacetoacetate, Thiophene-2-carbaldehyde | Hydroxylamine hydrochloride, Catalyst | 3-(Chloromethyl)-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | mdpi.com |
1,3-Dipolar Cycloaddition Approaches Utilizing Nitrile Oxides
The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkyne or alkene) is a powerful and highly regioselective method for synthesizing isoxazoles. researchgate.netnih.govchem-station.com This strategy can be employed in two primary ways to obtain the thienyl-isoxazole scaffold.
Thiophene-derived Nitrile Oxide: A nitrile oxide can be generated in situ from a thiophene-2-carbaldoxime. Oxidation of the aldoxime, for example with reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS), produces the transient thiophene-2-carbonitrile oxide. nih.gov This species can then react with an alkyne bearing the desired C3 substituent. To obtain the target compound, the dipolarophile would need to be 3-chloropropyne, which upon cycloaddition and subsequent isomerization or elimination steps could potentially yield the 3-(chloromethyl) group. A more direct route involves reacting the thiophene-derived nitrile oxide with 2,3-dichloro-1-propene, which can lead to the formation of 5-(chloromethyl)isoxazoles. researchgate.net
Thiophene-derived Alkyne: Alternatively, a thiophene-containing alkyne, such as 2-ethynylthiophene (B1312097), can serve as the dipolarophile. This alkyne would be reacted with a nitrile oxide generated from a precursor like chloroacetaldoxime. The oxidation of chloroacetaldoxime would generate chloroacetonitrile (B46850) oxide, which would then undergo a 1,3-dipolar cycloaddition with 2-ethynylthiophene to form 3-(chloromethyl)-5-thien-2-ylisoxazole directly. mdpi.com The regioselectivity of this reaction typically places the R-group of the nitrile oxide (R-CNO) at the 3-position of the isoxazole ring. mdpi.com
This method is noted for its efficiency and the mild conditions under which it can often be performed. researchgate.net
Introduction of the Chloromethyl Group onto Isoxazole-Thiophene Scaffolds
If the isoxazole ring is formed without the chloromethyl group, this functionality must be introduced in a subsequent step. This can be achieved either by direct chloromethylation of the heterocyclic core or by converting another functional group into the desired chloromethyl group.
Regioselective Chloromethylation Methodologies
Direct chloromethylation involves an electrophilic substitution reaction on the pre-formed 5-thien-2-ylisoxazole ring system. The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring, using formaldehyde (B43269) and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride. wikipedia.orgorganic-chemistry.orglibretexts.org
The feasibility of this reaction depends on the reactivity of the substrate. wikipedia.org Both the thiophene and isoxazole rings are aromatic, but their susceptibility to electrophilic attack varies. Thiophene is generally more reactive than benzene (B151609) towards electrophilic substitution and is typically attacked at the C2 and C5 positions. The isoxazole ring is generally electron-deficient and less reactive. Therefore, chloromethylation would likely occur on the thiophene ring rather than the isoxazole ring. To achieve regioselective chloromethylation at the C3 position of the isoxazole, a modified approach would be necessary, potentially involving a directed metalation-alkylation strategy rather than a standard electrophilic substitution. Given the potential for reaction at multiple sites and polymerization, especially with thiophene, direct chloromethylation is a challenging route. sciencemadness.orgresearchgate.net
Functional Group Interconversions for Chloromethyl Incorporation
A more controlled and widely used approach is the conversion of a pre-existing functional group into a chloromethyl group. fiveable.me This is a common strategy in organic synthesis. ub.eduvanderbilt.edu
The most common precursor is the corresponding hydroxymethyl compound, 3-(hydroxymethyl)-5-thien-2-ylisoxazole. This alcohol can be synthesized and then converted to the target chloride. The synthesis of the hydroxymethyl precursor could be achieved via the cycloaddition methods described in section 2.1, using an appropriate protected precursor like propargyl alcohol.
Once the 3-(hydroxymethyl)-5-thien-2-ylisoxazole is obtained, the hydroxyl group can be readily converted to a chloride using a variety of standard chlorinating agents. vanderbilt.edu
Thionyl Chloride (SOCl₂): This is a very common and effective reagent for converting primary alcohols to alkyl chlorides. researchgate.net
Triphenylphosphine (B44618) (PPh₃) and Carbon Tetrachloride (CCl₄): This combination, known as the Appel reaction, also provides a mild way to achieve the transformation.
This two-step sequence (synthesis of the alcohol followed by chlorination) offers superior control over regioselectivity compared to direct chloromethylation. researchgate.net
Table 2: Methods for Introducing the Chloromethyl Group
| Method | Precursor | Key Reagents | Advantages/Disadvantages | Reference |
|---|---|---|---|---|
| Regioselective Chloromethylation (Blanc Reaction) | 5-Thien-2-ylisoxazole | HCHO, HCl, ZnCl₂ | Disadvantage: Poor regioselectivity, potential for side reactions. | wikipedia.orglibretexts.org |
| Functional Group Interconversion | 3-(Hydroxymethyl)-5-thien-2-ylisoxazole | SOCl₂ or PPh₃/CCl₄ | Advantage: High regioselectivity and control. | vanderbilt.eduresearchgate.net |
Coupling Methodologies for Thienyl-Isoxazole Linkage
An alternative synthetic paradigm involves forming the isoxazole and thiophene rings separately and then joining them via a cross-coupling reaction. This is a powerful modern approach that allows for modular synthesis. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds. wikipedia.org This reaction would involve coupling a thienylboronic acid with a halogenated isoxazole, or vice-versa. organic-chemistry.orgyoutube.com A plausible route would be the synthesis of 3-(chloromethyl)-5-bromoisoxazole, which could then be coupled with thiophene-2-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃). ntnu.noresearchgate.net The success of Suzuki couplings with heteroaromatic substrates can be sensitive to the choice of catalyst, ligands, base, and solvent. ntnu.no
Stille Coupling: The Stille coupling reaction provides another robust method for C-C bond formation, this time between an organohalide and an organotin (stannane) reagent. organic-chemistry.orgwikipedia.orglibretexts.org In this context, one could couple 3-(chloromethyl)-5-bromoisoxazole with 2-(tributylstannyl)thiophene. harvard.eduyoutube.com The reaction is catalyzed by a palladium complex. A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.org
These coupling strategies offer a high degree of flexibility, as a variety of substituted thienyl and isoxazole precursors can be prepared and then combined.
Table 3: Cross-Coupling Strategies for Thienyl-Isoxazole Linkage
| Coupling Reaction | Isoxazole Precursor | Thiophene Precursor | Catalyst/Base | Reference |
|---|---|---|---|---|
| Suzuki Coupling | 3-(Chloromethyl)-5-bromoisoxazole | Thiophene-2-boronic acid | Pd(0) catalyst, Base (e.g., Na₂CO₃) | wikipedia.orgorganic-chemistry.orgresearchgate.net |
| Stille Coupling | 3-(Chloromethyl)-5-bromoisoxazole | 2-(Tributylstannyl)thiophene | Pd(0) catalyst | organic-chemistry.orgwikipedia.orgharvard.edu |
Considerations for Reaction Conditions and Solvent Systems
The choice of solvent and base is critical in isoxazole synthesis, significantly impacting reaction rates, yields, and regioselectivity. nih.gov In the generation of nitrile oxides from hydroximoyl chlorides, a base is required to facilitate dehydrohalogenation. nih.gov The selection of the base and solvent system can be optimized to favor the desired cycloaddition over competing side reactions. nih.gov
For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles via [3+2] cycloaddition, a solvent mixture of 95% water and 5% methanol (B129727) with N,N-diisopropylethylamine (DIPEA) as the base was found to be optimal, allowing the reaction to complete within 1-2 hours at room temperature. nih.gov The use of aqueous media is not only environmentally friendly but can also influence reaction pathways. beilstein-journals.orgnih.gov The regioselectivity of the cycloaddition to form bis-isoxazole ethers was found to be dependent on the solvent and the acid-binding agent, with a mixture of THF and a trace amount of water proving effective. nih.gov
Table 1: Optimized Reaction Conditions for Isoxazole Synthesis
| Reaction Type | Base | Solvent System | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| [3+2] Cycloaddition | DIPEA | 95% H₂O, 5% MeOH | Room Temp | 1-2 h | High | nih.gov |
| [3+2] Cycloaddition | NaHCO₃ | THF/trace H₂O | Microwave | - | 31-92 | nih.gov |
This table is interactive and represents data from various isoxazole syntheses.
Exploration of Green Chemistry Principles in Synthetic Routes
Modern synthetic chemistry places a strong emphasis on sustainability, and the synthesis of isoxazoles is no exception. chemistryjournals.net Green chemistry principles focus on reducing waste, using safer solvents, improving energy efficiency, and employing renewable resources. chemistryjournals.netnih.gov
Key green approaches applied to isoxazole synthesis include:
Use of Aqueous Media: Water is an ideal green solvent due to its non-toxicity and abundance. chemistryjournals.netmdpi.com Many isoxazole syntheses, including one-pot, four-component reactions, have been successfully performed in water, often enhanced by ultrasound irradiation. mdpi.com
Alternative Solvents: Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been used as effective and reusable media for the one-pot synthesis of 3,5-disubstituted isoxazoles and isoxazolines. core.ac.uk
Catalyst-Free Conditions: Developing reactions that proceed without a metal catalyst is a major goal of green chemistry. nih.gov Catalyst-free cycloadditions under microwave irradiation have been reported, offering an environmentally benign route. nih.gov
Energy Efficiency: The use of non-conventional energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to traditional heating methods. nih.govmdpi.comabap.co.in These techniques often lead to cleaner reactions and higher yields. abap.co.inresearchgate.net
Application of Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Flow Chemistry)
To enhance reaction efficiency, reduce reaction times, and improve yields, modern synthetic technologies are increasingly being adopted for the synthesis of heterocyclic compounds like isoxazoles.
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to rapidly and uniformly heat reaction mixtures. abap.co.in This technique dramatically accelerates reaction rates, often reducing synthesis times from hours to minutes. researchgate.net It has been successfully used to synthesize various isoxazole derivatives, including the reaction of 3-amino-5-methylisoxazole (B124983) with arylisocyanates, which completed in just one minute. researchgate.net The synthesis of 5-phenyl oxazole (B20620) from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) was optimized under microwave conditions (65 °C, 350 W, 8 min), achieving a 96% yield. acs.org This method is considered a green technique as it improves energy efficiency and often leads to higher selectivity and yields with simpler work-up procedures. nih.govnveo.org
Reactivity and Chemical Transformations of 3 Chloromethyl 5 Thien 2 Ylisoxazole
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chlorine atom in the chloromethyl group of 3-(Chloromethyl)-5-thien-2-ylisoxazole is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to attack by a variety of nucleophiles. This reactivity is fundamental to the derivatization of the molecule.
Formation of Aminomethyl Derivatives via Amination Reactions
The displacement of the chloride by nitrogen nucleophiles provides a direct route to aminomethyl derivatives. This class of reaction is crucial for the introduction of basic nitrogenous moieties, which can be important for biological activity or for further synthetic manipulations. The reaction typically proceeds by treating this compound with a primary or secondary amine, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. beilstein-journals.org A variety of amines can be employed, leading to a diverse library of aminomethyl-thienylisoxazole derivatives. nih.gov
Table 1: Examples of Amination Reactions on Related Chloromethylated Heterocycles
| Starting Material | Amine | Product | Reference |
| 5-chloro-3-(4-chlorophenyl)- Current time information in CA.organic-chemistry.orglibretexts.orgtriazolo[4,3-a]pyrazine | Phenethylamine | 3-(4-Chlorophenyl)-N-phenethyl- Current time information in CA.organic-chemistry.orglibretexts.orgtriazolo[4,3-a]pyrazin-8-amine | beilstein-journals.org |
| 4-substituted-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Substituted secondary amines | Mannich bases | nih.gov |
Note: This table presents amination reactions on analogous heterocyclic systems to illustrate the general transformation.
Derivatization to Oxygenated Analogues (e.g., Hydroxymethyl, Alkoxymethyl)
Oxygen-based nucleophiles can also readily displace the chloride to yield valuable oxygenated derivatives. For instance, reaction with hydroxide (B78521) sources, such as aqueous base, would lead to the corresponding hydroxymethyl analogue. Williamson ether synthesis conditions, involving the reaction with alkoxides or phenoxides, provide a straightforward method for the preparation of alkoxymethyl and aryloxymethyl ethers, respectively. A study on the related 3-chloromethyl-5-phenylisoxazoles demonstrated their successful reaction with substituted phenols and sodium methylate to afford the corresponding aryloxymethyl and methoxymethyl derivatives. researchgate.net
Table 2: Synthesis of Oxygenated Derivatives from an Analogous Chloromethylisoxazole
| Starting Material | Nucleophile | Product | Reference |
| 3-Chloromethyl-5-phenylisoxazole | Substituted Phenols | 3-Aryloxymethyl-5-phenylisoxazoles | researchgate.net |
| 3-Chloromethyl-5-phenylisoxazole | Sodium Methylate | 3-Methoxymethyl-5-phenylisoxazole | researchgate.net |
Synthesis of Cyanomethyl and Other Carbon-Based Chains
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. The chloromethyl group can be displaced by cyanide ions, typically from a salt like sodium or potassium cyanide, to furnish the corresponding cyanomethyl derivative. nih.gov This transformation is significant as the nitrile functionality can be further elaborated into other functional groups, such as carboxylic acids, amines, or ketones. While direct examples for this compound are not prevalent in the literature, this reaction is a standard procedure for activated alkyl halides. nih.gov
Generation of Phosphonium (B103445) Salts for Wittig Reactions
The reaction of this compound with triphenylphosphine (B44618) is expected to yield a stable phosphonium salt. libretexts.org This salt is a key precursor for the Wittig reaction, a widely used method for the synthesis of alkenes from aldehydes and ketones. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org Upon treatment with a strong base, the phosphonium salt is deprotonated to form a phosphorus ylide, also known as a Wittig reagent. This ylide can then react with a carbonyl compound to produce an alkene, effectively coupling the thienylisoxazole moiety to the carbonyl-containing molecule via a carbon-carbon double bond. libretexts.orgwikipedia.org The versatility of the Wittig reaction allows for the synthesis of a vast array of complex molecules. organic-chemistry.orgsciepub.com
Reactions Involving the Isoxazole (B147169) Ring System
The isoxazole ring, while aromatic, can undergo specific reactions, particularly under conditions that promote ring opening or rearrangement.
Mechanistic Pathways for Isoxazole Ring Opening and Rearrangements
The isoxazole ring is susceptible to cleavage under certain reductive or basic conditions. The relatively weak N-O bond is often the point of initial bond scission. For example, catalytic hydrogenation can lead to the cleavage of the N-O bond and subsequent reduction of the resulting functionalities. Ring-opening can also be initiated by nucleophilic attack. One study demonstrated the ring-opening fluorination of isoxazoles using an electrophilic fluorinating agent, which proceeds through fluorination followed by deprotonation, leading to tertiary fluorinated carbonyl compounds via N-O bond cleavage. researchgate.net While the specific conditions for the rearrangement of this compound are not detailed in the literature, analogies can be drawn from other substituted heterocyclic systems where rearrangements are prompted by various reagents or thermal conditions. rsc.org
Electrophilic and Nucleophilic Functionalization of the Isoxazole Core
The functionalization of the isoxazole core in this compound is dominated by the reactivity of the chloromethyl group. The isoxazole ring itself is an electron-deficient aromatic system, which generally makes it resistant to electrophilic substitution. However, the chloromethyl group provides a highly reactive site for nucleophilic attack.
The chlorine atom on the methyl group is readily displaced by a variety of nucleophiles, a reaction facilitated by the stability of the resulting isoxazole-containing structure. This allows for the introduction of a wide array of functional groups at the 3-position of the isoxazole ring. Studies on analogous 3-chloromethyl-5-arylisoxazoles have demonstrated successful substitutions with oxygen, sulfur, and nitrogen nucleophiles. For instance, reactions with phenols proceed under Williamson ether synthesis conditions to yield the corresponding aryloxymethyl derivatives. researchgate.net Similarly, treatment with sodium methylate, various thiolates, and amines like morpholine (B109124) results in the formation of the corresponding ethers, thioethers, and amines. researchgate.net
| Nucleophile | Reagent | Product | Reference |
| Phenols | K₂CO₃, DMF | 3-(Aryloxymethyl)-5-thien-2-ylisoxazole | researchgate.net |
| Sodium Methoxide | NaOMe, MeOH | 3-(Methoxymethyl)-5-thien-2-ylisoxazole | researchgate.net |
| Thiolates | NaSR, MeOH | 3-(Alkylsulfanylmethyl)-5-thien-2-ylisoxazole | researchgate.net |
| Morpholine | Morpholine, MeOH | 3-(Morpholinomethyl)-5-thien-2-ylisoxazole | researchgate.net |
| Dimethylamine | (CH₃)₂NH | 3-(Dimethylaminomethyl)-5-thien-2-ylisoxazole | |
| Ammonium Thiocyanate | NH₄SCN | 3-(Thiocyanatomethyl)-5-thien-2-ylisoxazole |
Reactivity of the Thiophene (B33073) Ring
The thiophene moiety in this compound is an electron-rich aromatic ring, making it susceptible to a range of electrophilic substitution and metallation reactions.
Electrophilic Aromatic Substitution on the Thiophene Moiety
Electrophilic aromatic substitution on the thiophene ring of this compound is predicted to occur preferentially at the C5' position (the carbon atom adjacent to the sulfur and distal to the isoxazole ring). This regioselectivity is governed by the directing effect of the sulfur atom, which stabilizes the cationic intermediate formed during the substitution process at the α-position. The isoxazole ring, being electron-withdrawing, may slightly deactivate the thiophene ring towards electrophilic attack, but substitution is still expected to be facile under appropriate conditions. wikipedia.orge-bookshelf.de
Common electrophilic substitution reactions applicable to the thiophene ring in this molecule include halogenation, nitration, and Friedel-Crafts acylation.
| Reaction | Reagent | Expected Major Product | Reference |
| Bromination | N-Bromosuccinimide (NBS) | 3-(Chloromethyl)-5-(5-bromothiophen-2-yl)isoxazole | wikipedia.org |
| Nitration | HNO₃/H₂SO₄ | 3-(Chloromethyl)-5-(5-nitrothiophen-2-yl)isoxazole | uoanbar.edu.iq |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 3-(Chloromethyl)-5-(5-acylthiophen-2-yl)isoxazole | wikipedia.org |
Metallation and Subsequent Transformations of the Thiophene Ring
The thiophene ring can be readily metallated, typically through deprotonation, using strong bases such as organolithium reagents. The most acidic proton on the thiophene ring is at the α-position (C5'), making this the primary site of metallation. The resulting thienyllithium species is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce various substituents. wikipedia.org
This two-step process of metallation followed by quenching with an electrophile provides a versatile method for the functionalization of the thiophene ring.
| Electrophile | Reagent | Expected Product | Reference |
| Carbon dioxide | 1. n-BuLi 2. CO₂ | 5-(3-(Chloromethyl)isoxazol-5-yl)thiophene-2-carboxylic acid | wikipedia.org |
| Aldehydes/Ketones | 1. n-BuLi 2. RCHO/RCOR' | 3-(Chloromethyl)-5-(5-(hydroxyalkyl)thiophen-2-yl)isoxazole | wikipedia.org |
| Alkyl halides | 1. n-BuLi 2. R-X | 3-(Chloromethyl)-5-(5-alkylthiophen-2-yl)isoxazole | wikipedia.org |
Exploitation of Bifunctional Reactivity for Cascade Reactions and Sequential Transformations
The presence of two distinct reactive sites in this compound—the electrophilic chloromethyl group and the nucleophilic thiophene ring—opens up possibilities for cascade and sequential reactions. While specific examples for this particular molecule are not extensively documented, the potential for such transformations is significant based on the known reactivity of its constituent parts.
A sequential transformation could involve the initial reaction of the chloromethyl group with a nucleophile, followed by an electrophilic substitution or metallation on the thiophene ring. For instance, the chloromethyl group could be converted to a different functional group which could then participate in a subsequent intramolecular reaction with the thiophene ring.
A hypothetical cascade reaction could be initiated by the reaction of the chloromethyl group with a nucleophile that also contains an electrophilic center. This newly introduced electrophile could then undergo an intramolecular electrophilic attack on the thiophene ring, leading to the formation of a new fused ring system. The feasibility of such cascade reactions would depend on the nature of the reagents and the reaction conditions.
The development of such cascade or sequential reactions would be a highly efficient strategy for the synthesis of complex heterocyclic systems based on the this compound scaffold.
Derivatization Strategies and Analogue Synthesis
Systematic Structural Modifications at the Chloromethyl Position
The chloromethyl group at the 3-position of the isoxazole (B147169) ring is the most reactive site for nucleophilic substitution, providing a straightforward entry point for a variety of structural modifications. Drawing parallels from studies on analogous 3-chloromethyl-5-aryl-isoxazoles, it is evident that this position readily undergoes reaction with a range of nucleophiles. researchgate.net
Ether and Thioether Linkages: The Williamson ether synthesis is a classic and effective method for introducing alkoxy and aryloxy moieties. researchgate.net The reaction of 3-(chloromethyl)-5-thien-2-ylisoxazole with various phenols or alcohols in the presence of a base is expected to yield the corresponding ether derivatives. Similarly, treatment with sodium thiolates (phenyl, benzyl, or furfuryl) in a suitable solvent like methanol (B129727) leads to the formation of thioether linkages. researchgate.net These reactions are typically carried out under mild conditions and provide a reliable route to a diverse set of analogues.
Introduction of Amino Functionalities: The chloromethyl group can also be readily displaced by amines. For instance, reaction with morpholine (B109124) in methanol has been shown to successfully introduce the morpholine residue onto the isoxazole scaffold in related systems. researchgate.net This provides a pathway to a variety of N-substituted derivatives with potential applications in medicinal chemistry.
A summary of representative nucleophilic substitution reactions at the chloromethyl position is presented in the table below.
| Nucleophile | Reagent/Conditions | Resulting Functional Group |
| Phenols/Alcohols | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Ether (-O-R) |
| Thiols | Sodium Thiolate, Methanol | Thioether (-S-R) |
| Amines (e.g., Morpholine) | Methanol | Tertiary Amine |
Influence of Substituents on the Thiophene (B33073) Ring on Compound Reactivity
The electronic nature of the thiophene ring can significantly influence the reactivity of the this compound scaffold. While direct studies on the impact of thiophene substituents on the reactivity of the chloromethyl group are not extensively documented, structure-activity relationship (SAR) studies on related 5-(thiophen-2-yl)isoxazoles in the context of biological activity have highlighted the importance of an unsubstituted thiophene ring for optimal anti-cancer properties. nih.govrsc.org
It can be inferred that the introduction of electron-withdrawing or electron-donating groups onto the thiophene ring would modulate the electrophilicity of the chloromethyl carbon. For instance, an electron-withdrawing group on the thiophene ring would likely enhance the reactivity of the chloromethyl group towards nucleophiles by further polarizing the C-Cl bond. Conversely, an electron-donating group might slightly decrease its reactivity. The synthesis of such substituted thiophene precursors would allow for a systematic investigation into these electronic effects.
Design and Synthesis of Complex Heterocyclic Architectures Incorporating the this compound Moiety
The reactive nature of this compound makes it an excellent starting material for the construction of more complex, fused heterocyclic systems. The chloromethyl group can be transformed into other functionalities that can then participate in intramolecular cyclization reactions.
For instance, the conversion of the chloromethyl group to a (3-arylisoxazol-5-yl)methanol has been reported for analogous systems, which can then be oxidized to an aldehyde. nih.gov This aldehyde can undergo further reactions to build quinoline (B57606) and other heterocyclic rings. nih.gov
Additionally, the synthesis of fused systems like thieno[2,3-d]pyrimidines containing an isoxazole moiety has been reported, showcasing the potential for creating intricate molecular architectures with promising biological activities. nih.gov The synthesis of isoxazolo[4,5-b]pyridines from functionalized isoxazole precursors further illustrates the utility of isoxazoles in constructing complex heterocyclic frameworks. mdpi.com These strategies open up possibilities for creating novel polycyclic compounds with unique three-dimensional structures and potential applications in various fields.
Advanced Spectroscopic and Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D Correlation Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 3-(Chloromethyl)-5-thien-2-ylisoxazole, a suite of NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) correlation techniques, would provide a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The protons of the thiophene (B33073) ring would typically appear as doublets or doublet of doublets in the aromatic region (approximately δ 7.0-8.0 ppm), with coupling constants characteristic of their positions on the ring. The isoxazole (B147169) proton would likely resonate as a singlet in a similar region. A key diagnostic signal would be the singlet corresponding to the chloromethyl (-CH₂Cl) group, anticipated to be in the range of δ 4.5-5.5 ppm due to the deshielding effect of the adjacent chlorine atom and the isoxazole ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon skeleton. Distinct signals would be expected for each of the eight carbon atoms in the molecule. The chemical shifts would be indicative of their hybridization and electronic environment. For instance, the carbon of the chloromethyl group would appear in the aliphatic region, while the carbons of the isoxazole and thiophene rings would be found in the aromatic/heteroaromatic region (typically δ 100-170 ppm).
2D Correlation Techniques: To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would establish the coupling relationships between adjacent protons within the thiophene ring. HSQC would correlate each proton signal with its directly attached carbon atom. HMBC would reveal long-range correlations (over two to three bonds) between protons and carbons, which is crucial for confirming the connection between the thiophene ring, the isoxazole ring, and the chloromethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Thiophene H-3' | ~7.2-7.4 (dd) | ~127-129 |
| Thiophene H-4' | ~7.1-7.3 (t) | ~128-130 |
| Thiophene H-5' | ~7.5-7.7 (dd) | ~130-132 |
| Isoxazole H-4 | ~6.5-7.0 (s) | ~100-105 |
| -CH₂Cl | ~4.8-5.2 (s) | ~35-40 |
| Isoxazole C-3 | - | ~160-165 |
| Isoxazole C-5 | - | ~168-173 |
| Thiophene C-2' | - | ~135-140 |
Note: These are predicted values based on analogous structures and may vary from experimental results.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would display absorption bands corresponding to the various bond vibrations. Key expected absorptions include C-H stretching vibrations from the thiophene and isoxazole rings, C=C and C=N stretching vibrations within the heteroaromatic rings (typically in the 1400-1650 cm⁻¹ region), and the characteristic C-O and N-O stretching bands of the isoxazole ring. The presence of the thiophene ring would be indicated by its characteristic ring stretching and C-S stretching vibrations. The C-Cl stretching vibration of the chloromethyl group would likely appear in the fingerprint region (below 800 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR data. Aromatic and heteroaromatic ring stretching vibrations often give rise to strong Raman signals. The symmetric vibrations and those of non-polar bonds, which may be weak in the FT-IR spectrum, can be more prominent in the Raman spectrum.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| C=C/C=N Stretch (Aromatic/Heteroaromatic) | 1650-1400 | Medium-Strong |
| Isoxazole Ring Stretch (C-O, N-O) | 1300-1000 | Medium-Strong |
| Thiophene Ring Breathing | ~850-800 | Medium |
| C-Cl Stretch | 800-600 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₈H₆ClNOS), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and one sulfur atom.
Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for such a molecule might include the loss of the chloromethyl group, cleavage of the isoxazole ring, or fragmentation of the thiophene ring.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆ClNOS |
| Exact Mass | 198.9859 |
| Molecular Weight | 199.66 |
Elemental Analysis for Purity and Stoichiometric Composition Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed molecular formula (C₈H₆ClNOS). A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct stoichiometric composition of the synthesized compound.
Table 4: Theoretical Elemental Composition of this compound
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 48.12 |
| Hydrogen (H) | 3.03 |
| Chlorine (Cl) | 17.76 |
| Nitrogen (N) | 7.01 |
| Oxygen (O) | 8.01 |
| Sulfur (S) | 16.06 |
Computational Chemistry and Mechanistic Studies
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and electronic properties. For 3-(Chloromethyl)-5-thien-2-ylisoxazole, DFT calculations, typically employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to find the lowest energy conformation of the molecule. This geometric optimization provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
The electronic structure analysis derived from DFT calculations offers profound insights into the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, the distribution of these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be distributed over the electron-rich thiophene (B33073) ring, while the LUMO may be more localized on the isoxazole (B147169) ring and the chloromethyl group, suggesting these as sites for nucleophilic attack.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
| Parameter | Value (Illustrative) | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule |
Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. Actual values would be obtained from specific DFT calculations.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By simulating the movements of atoms according to classical mechanics, MD can explore the conformational landscape of this compound. This is particularly relevant for understanding the rotational freedom around the single bond connecting the thiophene and isoxazole rings, as well as the flexibility of the chloromethyl side chain.
MD simulations can reveal the most populated conformations in a given solvent and at a specific temperature, providing a more realistic understanding of the molecule's structure in solution. This information is critical for interpreting experimental data and for understanding how the molecule might interact with biological targets or other reactants.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms. For the synthesis of this compound, which could be formed via a 1,3-dipolar cycloaddition reaction, computational methods can map out the entire reaction pathway. nsf.govresearchgate.net This involves locating the transition state structures, which are the energy maxima along the reaction coordinate.
By calculating the activation energies associated with different possible pathways, chemists can predict the most favorable reaction conditions and understand the origins of regioselectivity. For instance, in the reaction of a nitrile oxide with an alkyne to form the isoxazole ring, DFT calculations can determine why the 3,5-disubstituted product is formed in preference to other isomers. organic-chemistry.org Similarly, for reactions involving the chloromethyl group, such as nucleophilic substitution, computational modeling can predict the feasibility and mechanism of these transformations. researchgate.net
Table 2: Illustrative Calculated Activation Energies for a Postulated Synthetic Step
| Reaction Step | Transition State | Activation Energy (kcal/mol) (Illustrative) | Description |
| 1,3-Dipolar Cycloaddition | TS1 | 15.2 | Formation of the isoxazole ring |
| Nucleophilic Substitution at -CH₂Cl | TS2 | 22.5 | Displacement of the chloride ion |
Note: These values are hypothetical and serve to illustrate how computational chemistry can quantify the energetic barriers of reaction steps.
In-Silico Approaches to Predict Chemical Reactivity, Regioselectivity, and Stereoselectivity
Beyond mechanistic studies, in-silico tools can predict various aspects of chemical reactivity. Molecular Electrostatic Potential (MEP) maps, for example, visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms of the isoxazole and the sulfur of the thiophene, and a positive potential around the hydrogen atoms and the chloromethyl group.
Fukui functions and dual descriptors are other powerful concepts derived from DFT that can be used to predict local reactivity. These indices quantify the change in electron density at a particular atomic site upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic and electrophilic attack with greater precision than a simple inspection of atomic charges. This allows for the prediction of regioselectivity in reactions such as electrophilic aromatic substitution on the thiophene ring.
Quantitative Structure-Reactivity Relationship (QSRR) Studies to Guide Synthetic Design
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. While no specific QSRR studies on this compound are publicly available, the methodology could be applied to a library of related thiophene-isoxazole derivatives.
By calculating a range of molecular descriptors (e.g., electronic, steric, and topological) for each compound and correlating them with experimentally determined reaction rates or yields for a specific transformation, a predictive QSRR model can be developed. Such a model would be invaluable for guiding the design of new derivatives with optimized reactivity for a desired application, thereby accelerating the discovery and development process. For instance, a QSRR model could predict how different substituents on the thiophene ring would affect the rate of nucleophilic substitution at the chloromethyl group.
Synthetic Applications As a Chemical Building Block
Utilization as a Precursor in Multistep Organic Syntheses of Diverse Molecular Architectures
The primary utility of 3-(Chloromethyl)-5-thien-2-ylisoxazole in organic synthesis stems from the high reactivity of the chloromethyl group. This functionality serves as an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups and molecular fragments, making it a valuable precursor for more complex molecules.
The chlorine atom on the methyl group is a good leaving group, facilitating reactions with a variety of nucleophiles. This reactivity is analogous to that observed in other 3-chloromethyl-5-arylisoxazoles. Research on these related compounds has demonstrated that the chloromethyl group can be readily displaced by oxygen, sulfur, and nitrogen nucleophiles. For instance, reactions with phenols under Williamson ether synthesis conditions, or with thiols and amines, lead to the formation of the corresponding ether, thioether, and amine derivatives. This versatility allows chemists to couple the 3-methyl-5-(thien-2-yl)isoxazole core to other molecular scaffolds, thereby constructing a diverse range of larger, more complex structures.
The general reactivity of the isoxazole (B147169) scaffold also contributes to its utility. Isoxazoles can be transformed into other useful synthetic intermediates, such as β-hydroxy ketones, γ-amino alcohols, and β-dicarbonyl compounds, by taking advantage of the comparatively weak N-O bond within the ring. researchgate.net This inherent reactivity, combined with the functional handle of the chloromethyl group, makes this compound a potent and versatile starting material for the synthesis of a broad spectrum of organic molecules. researchgate.netlifechemicals.com
Application in Combinatorial Chemistry and High-Throughput Library Synthesis for Chemical Space Exploration
Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large libraries of related compounds for high-throughput screening. mdpi.comnih.gov The properties of this compound make it a suitable building block for such applications. Its ability to react reliably with a wide range of nucleophiles allows for the parallel synthesis of a multitude of derivatives.
In a typical combinatorial approach, the isoxazole core acts as a central scaffold. By reacting this compound with a diverse set of alcohols, thiols, or amines in a multi-well plate format, a library of compounds with varying R groups attached to the methyl position can be efficiently generated. This strategy allows for a systematic exploration of the chemical space around the 3-methyl-5-(thien-2-yl)isoxazole core.
While specific library syntheses starting from this compound are not extensively detailed in the literature, the principle has been demonstrated with other functionalized isoxazoles. mdpi.comnih.gov For example, 3-substituted phenyl-5-isoxazolecarboxaldehydes have been successfully employed in the automated, solid-phase synthesis of extensive compound libraries. nih.gov Given its similar reactive handle, this compound is well-suited for similar applications, providing a robust scaffold for the generation of diverse chemical libraries aimed at discovering new bioactive molecules. researchgate.netlifechemicals.commdpi.com
Integration into Complex Heterocyclic Systems and Fused Ring Structures
The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these rigid structures often exhibit high affinity and selectivity for biological targets. mdpi.comdoaj.orgnih.gov While direct examples of this compound being used to create fused systems are not prominent in the reviewed literature, its structure suggests potential pathways for such transformations.
One conceptual approach involves a two-step process. First, the chloromethyl group can be converted to a different functional group, such as an amine or a hydroxylamine (B1172632), through nucleophilic substitution. This newly introduced functionality can then participate in an intramolecular cyclization reaction with a suitably positioned group on the thiophene (B33073) ring or with a substituent introduced at the 4-position of the isoxazole ring.
A more direct route could involve an intramolecular cyclization where the chloromethyl group reacts with a nucleophilic center on a side chain that has been attached to the thiophene ring. Alternatively, reactions with binucleophiles could lead to the formation of a new ring fused to the isoxazole-thiophene scaffold. For instance, reaction with a molecule containing both an amine and a thiol could potentially lead to the formation of a fused thiazine (B8601807) ring.
Q & A
Q. What are the optimized synthetic routes for 3-(Chloromethyl)-5-thien-2-ylisoxazole, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization of oxime intermediates derived from substituted aromatic aldehydes. A validated method involves:
- Reacting aromatic aldehydes with hydroxylamine to form oximes.
- Cyclizing oximes using dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) to generate (3-aryl-isoxazol-5-yl)methanol intermediates.
- Chlorinating the hydroxymethyl group with NCS to yield the final product . Key factors affecting yield include temperature control (70–80°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios of NCS. Purification via TLC and recrystallization from ethanol/water mixtures is critical .
Q. What purification techniques are recommended for isolating this compound?
- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica-gel plates and ethyl acetate/hexane (3:7) as the mobile phase.
- Recrystallization: After reaction completion, cool the mixture to room temperature, precipitate with ice water, and recrystallize from ethanol or aqueous acetic acid for high-purity isolates .
Q. How can spectroscopic methods confirm the structure of this compound?
- IR Spectroscopy: Identify characteristic peaks for C-Cl (650–750 cm⁻¹) and isoxazole ring C=N (1600–1650 cm⁻¹).
- ¹H NMR: Look for signals from the thienyl group (δ 6.8–7.5 ppm), chloromethyl (-CH₂Cl, δ 4.2–4.5 ppm), and isoxazole protons (δ 6.1–6.3 ppm).
- X-Ray Crystallography: Resolve crystal packing and bond angles for absolute structural confirmation, particularly for novel derivatives .
Advanced Research Questions
Q. What mechanistic pathways explain the chlorination of hydroxymethyl intermediates in the synthesis of this compound?
The chlorination step using NCS likely proceeds via a radical or electrophilic mechanism. NCS generates chlorine radicals under mild conditions, abstracting a hydrogen from the hydroxymethyl group to form a chloromethyl moiety. Solvent polarity (e.g., dichloromethane) and base (triethylamine) stabilize intermediates, minimizing side reactions .
Q. How can researchers evaluate the biological activity of this compound derivatives?
- In Vitro Assays: Test anticancer activity using cell viability assays (e.g., MTT) against human cancer lines (e.g., MCF-7, HeLa).
- Enzyme Inhibition Studies: Screen for kinase or protease inhibition via fluorescence-based assays.
- Structure-Activity Relationship (SAR): Modify the thienyl or chloromethyl groups to assess impact on bioactivity .
Q. What solvent systems enhance reaction efficiency and sustainability in synthesizing this compound?
- PEG-400: A green solvent alternative improves reaction homogeneity and reduces toxicity.
- Heterogeneous Catalysis: Bleaching Earth Clay (pH 12.5) in PEG-400 enhances yields (e.g., 85–90%) compared to traditional solvents like dichloromethane .
Q. How does the compound’s stability vary under different storage conditions?
- Light Sensitivity: Store in amber vials at 2–8°C to prevent photodegradation.
- Moisture Control: Use desiccants to avoid hydrolysis of the chloromethyl group.
- Long-Term Stability: Periodic NMR analysis (every 6 months) ensures structural integrity .
Q. What computational approaches support the design of novel derivatives with improved properties?
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Molecular Docking: Model interactions with biological targets (e.g., kinases) to guide SAR studies.
Data Contradiction Analysis
Q. Why do reported yields vary across synthetic methods for this compound?
Discrepancies arise from:
- Catalyst Efficiency: Heterogeneous catalysts (e.g., Bleaching Earth Clay) vs. homogeneous bases (triethylamine).
- Work-Up Protocols: Differences in recrystallization solvents (ethanol vs. acetic acid) affect recovery rates .
Q. How do conflicting spectral data for isoxazole derivatives inform structural assignments?
- NMR Solvent Effects: Chemical shifts vary in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding.
- X-Ray vs. Spectroscopic Data: Crystal structures resolve ambiguities in proton assignments from overlapping NMR signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
